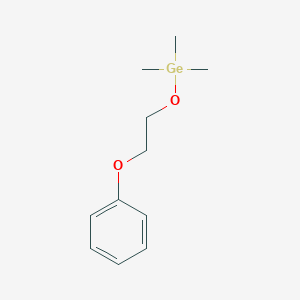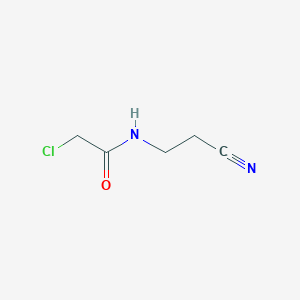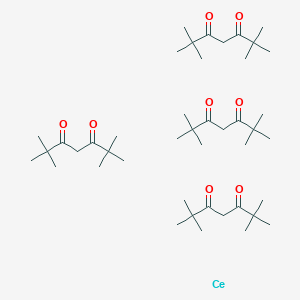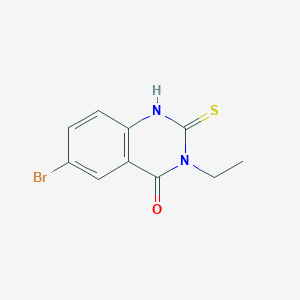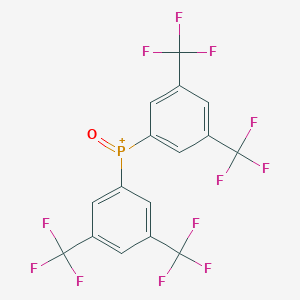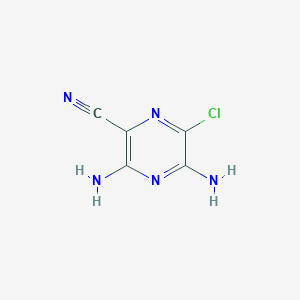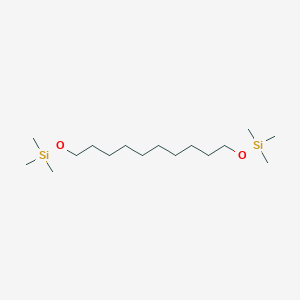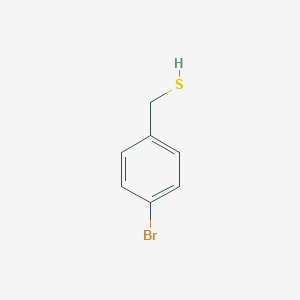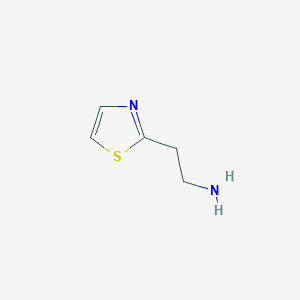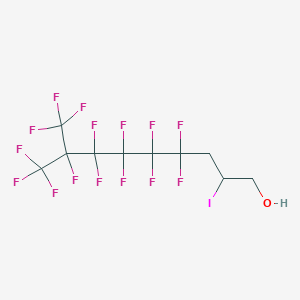
Silane, trimethyl(nonyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(nonyloxy)- is a chemical compound with the molecular formula C15H33O3Si. It is a type of silane coupling agent that is used in various scientific research applications. This compound is used to improve the bonding between organic and inorganic materials. It is a colorless and odorless liquid that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of silane, trimethyl(nonyloxy)- involves the formation of covalent bonds between the organic and inorganic materials. The nonyl group of the silane molecule attaches to the organic material, while the trimethylsilyl group attaches to the inorganic material. This creates a strong bond between the two materials, improving the overall properties of the composite material.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silane, trimethyl(nonyloxy)-. However, it is known to be non-toxic and non-irritating to the skin and eyes. It is also not expected to have any significant impact on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using silane, trimethyl(nonyloxy)- in lab experiments is its ability to improve the bonding between organic and inorganic materials. This can lead to the development of stronger and more durable composite materials. Additionally, the synthesis method is simple and cost-effective, making it a popular choice for researchers.
However, there are also some limitations to using silane, trimethyl(nonyloxy)- in lab experiments. One limitation is that it can be difficult to control the amount of silane used in the reaction, which can affect the properties of the composite material. Additionally, the use of silane coupling agents can lead to the formation of unwanted by-products, which can affect the purity of the final product.
Orientations Futures
There are many future directions for the use of silane, trimethyl(nonyloxy)- in scientific research. One direction is the development of new composite materials with improved properties, such as increased strength and durability. Another direction is the use of silane coupling agents in the synthesis of nanoparticles, where it can improve the stability and dispersibility of the nanoparticles. Additionally, there is potential for the use of silane, trimethyl(nonyloxy)- in biomedical applications, such as drug delivery systems and tissue engineering.
Conclusion:
Silane, trimethyl(nonyloxy)- is a widely used silane coupling agent in scientific research. It is used to improve the bonding between organic and inorganic materials, leading to the development of stronger and more durable composite materials. The synthesis method is simple and cost-effective, making it a popular choice for researchers. While there is limited research on the biochemical and physiological effects of silane, trimethyl(nonyloxy)-, it is known to be non-toxic and non-irritating. There are many future directions for the use of silane, trimethyl(nonyloxy)- in scientific research, including the development of new composite materials and biomedical applications.
Méthodes De Synthèse
Silane, trimethyl(nonyloxy)- can be synthesized by the reaction of nonyl alcohol with trimethylchlorosilane in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the product is obtained in high yield. The synthesis method is simple and cost-effective, making it a popular choice for researchers.
Applications De Recherche Scientifique
Silane, trimethyl(nonyloxy)- is widely used in scientific research for its ability to improve the bonding between organic and inorganic materials. It is commonly used as a coupling agent in the preparation of composite materials, such as polymer composites, glass composites, and ceramic composites. It is also used in the synthesis of nanoparticles, where it acts as a surface modifier to improve the stability and dispersibility of the nanoparticles.
Propriétés
Numéro CAS |
18388-84-6 |
|---|---|
Nom du produit |
Silane, trimethyl(nonyloxy)- |
Formule moléculaire |
C12H28OSi |
Poids moléculaire |
216.43 g/mol |
Nom IUPAC |
trimethyl(nonoxy)silane |
InChI |
InChI=1S/C12H28OSi/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-12H2,1-4H3 |
Clé InChI |
WZNQZZJRYURJIJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCO[Si](C)(C)C |
SMILES canonique |
CCCCCCCCCO[Si](C)(C)C |
Synonymes |
Trimethyl(nonyloxy)silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



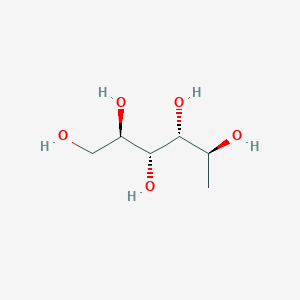
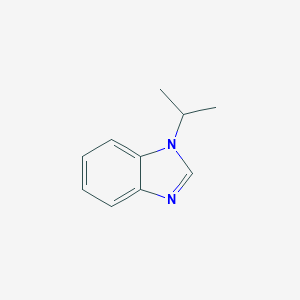
![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)
